4-fluoro-N-(2-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
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Description
4-fluoro-N-(2-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C23H20F2N6O2S and its molecular weight is 482.51. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Activity
Compounds with structural similarities, such as 1,2,4-triazolo[4,3-a]pyrazines and 1,2,4-triazolo[4,5-d]pyrimidines, have been synthesized and evaluated for their anticonvulsant activities. These studies have demonstrated the potential of such compounds in treating seizures, suggesting a role for similar compounds in neurological research and therapy. For example, derivatives of 1,2,4-triazolo[4,3-a]pyrazines showed potent activity against maximal electroshock-induced seizures in rats, with certain derivatives exhibiting significant efficacy at low doses (Kelley et al., 1995).
Antimicrobial Activity
The design and synthesis of novel derivatives incorporating triazolo[4,3-b]pyridazin moieties have also been explored for their antimicrobial properties. These studies contribute to the development of new antibiotics capable of combating resistant bacterial strains. For instance, thienopyrimidine derivatives have been evaluated for their antimicrobial efficacy, highlighting the potential of these compounds in addressing infectious diseases (Bhuiyan et al., 2006).
Properties
IUPAC Name |
4-fluoro-N-[2-[6-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F2N6O2S/c24-17-5-1-15(2-6-17)13-27-21(32)14-34-22-10-9-19-28-29-20(31(19)30-22)11-12-26-23(33)16-3-7-18(25)8-4-16/h1-10H,11-14H2,(H,26,33)(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKNGMBIRXGVFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F2N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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